NH-bis(C1-PEG1-Boc)

Description

BenchChem offers high-quality NH-bis(C1-PEG1-Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NH-bis(C1-PEG1-Boc) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

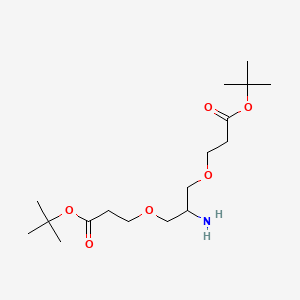

tert-butyl 3-[2-amino-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO6/c1-16(2,3)23-14(19)7-9-21-11-13(18)12-22-10-8-15(20)24-17(4,5)6/h13H,7-12,18H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILKOSHNGXUCTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Structure of NH-bis(C1-PEG1-Boc): A Technical Guide for Drug Development Professionals

For Immediate Release

A comprehensive analysis of the chemical linker, NH-bis(C1-PEG1-Boc), reveals a unique molecular architecture pivotal for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth look at its structure, properties, and a plausible synthetic pathway, offering valuable insights for researchers and scientists in the field of drug discovery and development.

Contrary to what its common name might suggest, NH-bis(C1-PEG1-Boc) is not characterized by a central secondary amine. Instead, its core structure is 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane . This molecule features a central 2-aminopropane backbone. Attached to the first and third carbons of this backbone, via ether linkages, are two identical ethoxy propionate arms. The carboxyl group of each propionate moiety is protected by a tert-butyl (Boc) group. The nomenclature "NH" in its common name refers to the primary amine present on the central propane structure.

This linker is identified by the CAS Number 2171072-53-8 .[1][2][3]

Molecular Properties and Data

A summary of the key quantitative data for NH-bis(C1-PEG1-Boc) is presented in the table below, facilitating easy reference and comparison for researchers.

| Property | Value | Reference |

| CAS Number | 2171072-53-8 | [1] |

| Molecular Formula | C17H33NO6 | |

| Molecular Weight | 347.45 g/mol | |

| Purity | >96% | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage | -20°C |

Visualizing the Molecular Architecture

To provide a clear representation of the chemical structure of 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, the following diagram has been generated using the Graphviz DOT language.

Experimental Protocols: A Plausible Synthetic Route

A likely starting material for this synthesis is 2-amino-1,3-propanediol . This precursor contains the central three-carbon backbone with a primary amine and two primary hydroxyl groups. The synthesis would proceed as follows:

Step 1: Michael Addition of 2-amino-1,3-propanediol to tert-butyl acrylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-1,3-propanediol in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Catalysis: Add a catalytic amount of a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide, to the solution at 0°C. The base will deprotonate the hydroxyl groups of the diol, forming alkoxides.

-

Addition of Acrylate: Slowly add two equivalents of tert-butyl acrylate to the reaction mixture. The alkoxides will act as nucleophiles and attack the electron-deficient double bond of the tert-butyl acrylate in a Michael addition reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane.

This proposed synthesis leverages a well-established reaction mechanism and commercially available starting materials, providing a viable route for the laboratory-scale production of this important PROTAC linker.

Logical Workflow for Synthesis

The following diagram illustrates the logical flow of the proposed synthetic protocol.

References

In-Depth Technical Guide: NH-bis(C1-PEG1-Boc), CAS 2171072-53-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis(C1-PEG1-Boc), with the CAS number 2171072-53-8, is a versatile heterobifunctional linker molecule widely employed in the fields of bioconjugation, drug delivery, and proteomics. Its structure features a central primary amine, providing a reactive handle for conjugation, and two terminal tert-butoxycarbonyl (Boc) protected amine groups at the end of short polyethylene glycol (PEG) chains. This unique architecture allows for a stepwise and controlled approach to the synthesis of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The presence of the PEG spacers enhances the solubility and reduces the immunogenicity of the resulting conjugates, while the Boc protecting groups offer stability during synthesis and can be readily removed under mild acidic conditions to reveal primary amines for further functionalization. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to NH-bis(C1-PEG1-Boc).

Chemical and Physical Properties

NH-bis(C1-PEG1-Boc) is a branched linker molecule with a central primary amine and two Boc-protected terminal amines. The IUPAC name for this compound is di-tert-butyl 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionate.[1]

| Property | Value | Source |

| CAS Number | 2171072-53-8 | [1] |

| Molecular Formula | C17H33NO6 | [1] |

| Molecular Weight | 347.45 g/mol | [2] |

| IUPAC Name | di-tert-butyl 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionate | [1] |

| Physical Form | Solid | |

| Purity | ≥95% | |

| Storage Temperature | -20°C to -80°C |

Applications in Research and Drug Development

The unique structural features of NH-bis(C1-PEG1-Boc) make it a valuable tool in several areas of biomedical research:

-

PROTAC Synthesis: This linker is utilized in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The central amine can be coupled to a ligand for a target protein, and after deprotection of the Boc groups, the resulting two primary amines can be conjugated to a ligand for an E3 ubiquitin ligase. The branched nature of the linker can influence the geometry and efficacy of the resulting ternary complex.

-

Bioconjugation and ADC Development: The primary amine serves as a versatile reactive site for conjugation to proteins (e.g., antibodies), peptides, or other biomolecules, often through amide bond formation with activated carboxylic acids (e.g., NHS esters). The two terminal Boc-protected amines provide opportunities for the subsequent attachment of payloads, such as cytotoxic drugs in the context of ADCs, or imaging agents.

-

Dendrimer and Polymer Synthesis: The trifunctional nature of this molecule after deprotection makes it a suitable building block for the synthesis of dendrimers and other branched polymers with controlled architecture.

Experimental Protocols

The following are representative protocols for the use of NH-bis(C1-PEG1-Boc). Researchers should optimize these protocols for their specific applications.

General Protocol for Coupling of Primary Amine to an NHS Ester

This protocol describes the reaction of the central primary amine of NH-bis(C1-PEG1-Boc) with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

-

NH-bis(C1-PEG1-Boc)

-

NHS ester-activated molecule of interest

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Dissolution of Reactants:

-

Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.

-

Dissolve NH-bis(C1-PEG1-Boc) in the reaction buffer.

-

-

Coupling Reaction:

-

Add the dissolved NHS ester solution to the NH-bis(C1-PEG1-Boc) solution. A typical molar ratio is a slight excess of the NHS ester (e.g., 1.1 to 5 equivalents).

-

Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by a suitable analytical technique (e.g., LC-MS).

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to consume any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate chromatographic method to remove excess reagents and byproducts.

-

Boc Deprotection

This protocol describes the removal of the Boc protecting groups to yield two free primary amines.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylsilane (TES) or anisole (as a scavenger)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Dissolve the Boc-protected compound in DCM.

-

Add a scavenger such as TES or anisole (typically 5-10% v/v).

-

Cool the solution in an ice bath.

-

-

Deprotection:

-

Slowly add TFA to the cooled solution (typically 20-50% v/v in DCM).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.

-

-

Work-up:

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

-

Visualizations

Logical Workflow for Bioconjugation

Caption: Workflow for creating a bifunctional conjugate.

Conceptual Pathway for PROTAC Synthesis

Caption: Conceptual synthesis of a PROTAC molecule.

References

An In-depth Technical Guide on the Properties and Applications of N,N'-bis(tert-butoxycarbonyl)diethylenetriamine

Document ID: TIS-20251127-0814 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of N,N'-bis(tert-butoxycarbonyl)diethylenetriamine. This bifunctional linker, often used in bioconjugation and medicinal chemistry, features a central secondary amine with two primary amines protected by tert-butyloxycarbonyl (Boc) groups. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and deprotection, and graphical representations of its synthetic workflow and application in drug development.

Core Physical and Chemical Properties

N,N'-bis(tert-butoxycarbonyl)diethylenetriamine is a derivative of diethylenetriamine where the two primary amine groups are protected. While specific experimental data for this compound is not aggregated in a single source, its properties can be reliably inferred from its parent molecule, diethylenetriamine, and the well-characterized nature of the Boc protecting group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its straightforward removal under mild acidic conditions.[1][2][3]

Tabulated Data

The following tables summarize the known properties of the parent compound, diethylenetriamine, and the expected properties of its di-Boc protected form.

Table 1: Physical and Chemical Properties of Diethylenetriamine (Parent Compound)

| Property | Value | Source(s) |

| CAS Number | 111-40-0 | [4][5] |

| Molecular Formula | C₄H₁₃N₃ | |

| Molecular Weight | 103.17 g/mol | |

| Appearance | Colorless to yellow, viscous, hygroscopic liquid | |

| Odor | Strong, ammonia-like | |

| Density | ~0.955 g/mL at 25 °C | |

| Boiling Point | 206 °C | |

| Melting Point | -40 °C | |

| Solubility | Miscible in water; soluble in acetone, benzene, ether, methanol | |

| Stability | Stable, but absorbs carbon dioxide from the air |

Table 2: Predicted Properties of N,N'-bis(tert-butoxycarbonyl)diethylenetriamine

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₁₄H₂₉N₃O₄ | Addition of two C₅H₈O₂ (Boc) groups to C₄H₁₃N₃ |

| Molecular Weight | 303.40 g/mol | Addition of 2 * 100.07 g/mol (Boc group mass) to the parent amine |

| Appearance | Colorless to pale yellow oil or a low-melting solid | Boc-protected amines are often oils or solids. |

| Solubility | Soluble in organic solvents (DCM, THF, EtOAc, Chloroform, Methanol); Insoluble in water | The two bulky, nonpolar Boc groups decrease aqueous solubility. |

| Stability | Stable under basic and nucleophilic conditions; Acid-labile | The Boc group is designed to be stable to bases but easily cleaved by acid. |

| Storage | Store in a cool, dry place under an inert atmosphere | Protect from atmospheric moisture and acidic vapors. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and deprotection of N,N'-bis(tert-butoxycarbonyl)diethylenetriamine.

Synthesis: Di-Boc Protection of Diethylenetriamine

This protocol describes the protection of the two primary amine groups of diethylenetriamine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Diethylenetriamine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 equiv)

-

Sodium hydroxide (NaOH) (2.2 equiv)

-

Tetrahydrofuran (THF) and Water (1:1 mixture) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve diethylenetriamine (1.0 equiv) in a 1:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add sodium hydroxide (2.2 equiv) to the solution and stir until it is fully dissolved.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (2.2 equiv) dissolved in a minimal amount of THF to the reaction mixture.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure N,N'-bis(tert-butoxycarbonyl)diethylenetriamine.

Deprotection: Removal of Boc Groups

This protocol describes the acid-catalyzed cleavage of the Boc protecting groups to regenerate the free primary amines.

Materials:

-

N,N'-bis(tert-butoxycarbonyl)diethylenetriamine (1.0 equiv)

-

4M Hydrochloric Acid (HCl) in 1,4-dioxane OR Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM) (if using TFA)

-

Diethyl ether

Procedure:

-

Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in a minimal amount of 1,4-dioxane or DCM.

-

Acid Addition:

-

Method A (HCl): Add an excess of 4M HCl in 1,4-dioxane to the solution.

-

Method B (TFA): Add an excess of trifluoroacetic acid (typically 20-50% v/v in DCM).

-

-

Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. Upon completion, the deprotected product often precipitates as the hydrochloride or trifluoroacetate salt.

-

Isolation:

-

The resulting salt can be collected by filtration.

-

Wash the solid with cold diethyl ether to remove non-polar impurities.

-

Dry the product under vacuum. The resulting amine salt can be used directly or neutralized with a base for subsequent reactions.

-

Visualized Workflows and Applications

Diagrams created using Graphviz provide clear visual representations of experimental and logical processes relevant to the title compound.

General Synthesis and Purification Workflow

The following diagram illustrates the standard workflow for the synthesis and purification of N,N'-bis(tert-butoxycarbonyl)diethylenetriamine.

Application as a Bifunctional Linker

This compound serves as a bifunctional linker, a critical component in constructing complex therapeutic molecules like Antibody-Drug Conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs). The central secondary amine can be functionalized with one molecule, while the two protected primary amines, once deprotected, can be attached to other moieties.

The diagram below illustrates this logical relationship.

References

- 1. benchchem.com [benchchem.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Diethylenetriamine - Wikipedia [en.wikipedia.org]

- 5. Diethylenetriamine | 111-40-0 [chemicalbook.com]

Unraveling the Core Mechanism of NH-bis(C1-PEG1-Boc) in PROTAC Technology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in the efficacy of a PROTAC. This technical guide delves into the core mechanism of action of a specific, commercially available linker, NH-bis(C1-PEG1-Boc) , within the context of PROTAC design and function. While specific experimental data for PROTACs utilizing this exact linker is limited in publicly available literature, this guide will elucidate its putative mechanism based on the well-established principles of PROTAC technology and the known properties of its structural components.

NH-bis(C1-PEG1-Boc) is characterized as an alkyl/ether-based linker featuring a central amine with two short polyethylene glycol (PEG) chains (C1-PEG1), each capped with a tert-butyloxycarbonyl (Boc) protecting group. This unique branched structure is designed to offer specific advantages in PROTAC synthesis and function.

The PROTAC Mechanistic Cycle: A General Overview

PROTACs operate catalytically to induce the degradation of a target protein through the ubiquitin-proteasome system (UPS). The general mechanism, which a PROTAC employing the NH-bis(C1-PEG1-Boc) linker would follow, is a cyclical process.

The primary role of the PROTAC molecule is to facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. Once this complex is formed, the E3 ligase ubiquitinates the target protein by catalyzing the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme. The polyubiquitinated target protein is then recognized and degraded by the proteasome, and the PROTAC molecule is released to engage in another degradation cycle.

Core Function of the NH-bis(C1-PEG1-Boc) Linker

The NH-bis(C1-PEG1-Boc) linker's structure suggests several key roles in the synthesis and activity of a PROTAC.

1. Synthetic Utility: The terminal Boc-protecting groups on the two PEG arms provide orthogonal protection of the primary amines. This allows for a stepwise and controlled synthesis of the PROTAC molecule. One Boc group can be deprotected to allow conjugation to either the POI ligand or the E3 ligase ligand, followed by deprotection of the second Boc group for the attachment of the other binding moiety. This synthetic flexibility is crucial for the efficient construction of PROTAC libraries for optimization.

2. Physicochemical Properties: The inclusion of PEG chains, even short ones, is known to enhance the solubility and permeability of PROTAC molecules. PEG linkers can improve the aqueous solubility of often hydrophobic PROTACs, which is critical for their biological activity. Furthermore, the flexibility of PEG chains can influence the conformational dynamics of the PROTAC, potentially aiding in the adoption of a bioactive conformation required for ternary complex formation.

3. Ternary Complex Formation and Stability: The length, flexibility, and chemical nature of the linker are critical determinants of the stability and productivity of the ternary complex. The branched nature of the NH-bis(C1-PEG1-Boc) linker, with its two points of extension, could offer a unique spatial arrangement for the POI and E3 ligase ligands. This may influence the relative orientation of the two proteins within the ternary complex, which in turn affects the efficiency of ubiquitin transfer. While linear linkers have been extensively studied, branched linkers represent a less explored design space that could lead to novel and more potent degraders.

Putative Impact on PROTAC Parameters

The structural features of the NH-bis(C1-PEG1-Boc) linker are expected to influence key quantitative parameters of PROTAC performance. The following table summarizes these anticipated effects, though it is important to note that these are generalized predictions and would require experimental validation for a specific PROTAC.

| Parameter | Definition | Putative Impact of NH-bis(C1-PEG1-Boc) Linker | Rationale |

| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. | Potentially favorable (low nM to µM range) | The dual PEG arms may provide optimal spacing and flexibility for efficient ternary complex formation, leading to potent degradation. |

| Dmax | The maximum percentage of target protein degradation achievable. | Potentially high (>80%) | A stable and productive ternary complex conformation facilitated by the linker is crucial for achieving high levels of degradation. |

| Solubility | The ability of the PROTAC to dissolve in aqueous solutions. | Enhanced | The hydrophilic nature of the PEG chains is known to improve the solubility of large, often lipophilic PROTAC molecules. |

| Permeability | The ability of the PROTAC to cross cell membranes. | Potentially improved | PEGylation can modulate the physicochemical properties of a molecule to enhance its ability to traverse the cell membrane. |

| Ternary Complex Stability (α) | A measure of the cooperativity of binding in the ternary complex. | Variable | The unique branched structure could lead to either positive or negative cooperativity depending on the specific POI and E3 ligase pair. This would need to be determined experimentally. |

Experimental Protocols for Characterization

To rigorously assess the mechanism of action of a PROTAC utilizing the NH-bis(C1-PEG1-Boc) linker, a series of key experiments are required. The following are detailed methodologies for these essential assays.

PROTAC Synthesis and Purification

Objective: To synthesize the final PROTAC molecule by conjugating the POI and E3 ligase ligands to the NH-bis(C1-PEG1-Boc) linker.

Protocol:

-

Monodeprotection: Selectively remove one of the Boc protecting groups from NH-bis(C1-PEG1-Boc) using standard conditions (e.g., trifluoroacetic acid in dichloromethane) while carefully controlling the stoichiometry to favor mono-deprotection.

-

First Ligand Conjugation: Couple the mono-deprotected linker to the first binding partner (either the POI or E3 ligase ligand) using a suitable coupling chemistry, such as amide bond formation with HATU or HOBt/EDC as coupling reagents.

-

Purification: Purify the mono-conjugated intermediate using flash column chromatography or preparative HPLC.

-

Second Deprotection: Remove the remaining Boc group from the purified intermediate.

-

Second Ligand Conjugation: Couple the second binding partner to the newly deprotected amine using similar coupling conditions as in step 2.

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC and characterize its identity and purity by LC-MS and NMR.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.

Protocol:

-

Cell Culture: Plate cells in a multi-well format and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Ternary Complex Formation Assays

Objective: To confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.

Protocol (using Surface Plasmon Resonance - SPR):

-

Immobilization: Immobilize the biotinylated target protein onto a streptavidin-coated SPR sensor chip.

-

Binary Interaction (PROTAC-POI): Inject a series of concentrations of the PROTAC over the sensor surface to determine the binding affinity (KD) between the PROTAC and the POI.

-

Binary Interaction (PROTAC-E3): In a separate experiment, determine the KD of the PROTAC for the E3 ligase in solution.

-

Ternary Complex Formation: Co-inject a constant concentration of the E3 ligase with a serial dilution of the PROTAC over the immobilized POI. An increase in the SPR signal compared to the injection of the PROTAC alone indicates the formation of the ternary complex.

-

Data Analysis: Analyze the binding sensorgrams to determine the kinetics and affinity of ternary complex formation. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Conclusion

The NH-bis(C1-PEG1-Boc) linker represents a valuable tool in the PROTAC designer's toolbox. Its branched PEGylated structure and orthogonal protecting groups offer significant advantages in the synthesis and optimization of PROTACs. While specific experimental data for this linker is not yet widely published, its mechanism of action can be inferred from the established principles of PROTAC technology. The key to its efficacy will lie in its ability to promote the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. The experimental protocols outlined in this guide provide a roadmap for researchers to rigorously evaluate the performance of PROTACs constructed with this and other novel linkers, ultimately advancing the development of this transformative therapeutic modality. Further research into the impact of such branched linkers on ternary complex geometry and degradation efficiency will undoubtedly contribute to the rational design of the next generation of highly potent and selective protein degraders.

The Pivotal Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the two ligands provide target specificity and E3 ligase engagement, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's overall success, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2]

Among the various linker types, polyethylene glycol (PEG) linkers have become one of the most prevalent choices in PROTAC design, utilized in over half of the reported PROTAC molecules. This guide provides a comprehensive technical overview of the multifaceted role of PEG linkers in PROTAC design, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating fundamental concepts through diagrams.

Core Functions and Physicochemical Properties of PEG Linkers

PEG linkers are composed of repeating ethylene glycol units, which bestow a unique and advantageous set of properties upon the PROTAC molecule. Their primary roles and effects on physicochemical characteristics are outlined below:

-

Enhanced Solubility and Hydrophilicity: The ether oxygens in the PEG chain act as hydrogen bond acceptors, significantly increasing the hydrophilicity and aqueous solubility of the PROTAC molecule. This is particularly crucial as many POI and E3 ligase ligands are hydrophobic, and poor solubility can hinder both in vitro assays and in vivo applications.

-

Improved Cell Permeability: While seemingly counterintuitive for hydrophilic moieties, PEG linkers can enhance cell permeability. The flexible nature of the PEG chain allows the PROTAC to adopt folded conformations that can shield polar surface area, facilitating passive diffusion across the cell membrane. The gauche effect of PEG-type linkers is thought to contribute to a greater proportion of these folded conformations compared to more rigid alkyl linkers. However, an excessive number of PEG units can also lead to a decrease in permeability.

-

Tunable Length and Flexibility: PEG linkers offer a straightforward way to systematically vary the length of the linker, which is a critical parameter for optimizing PROTAC efficacy. This flexibility allows the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex between the POI and the E3 ligase.

-

Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for the development of therapeutic agents.

However, it is also important to consider potential drawbacks. Compared to alkyl-based linkers, PEG linkers may exhibit reduced metabolic stability in vivo.

Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. An optimal linker length is essential for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

-

Linker Too Short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase, thus inhibiting the formation of a stable ternary complex.

-

Linker Too Long: Conversely, a linker that is too long can result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Excessively long linkers can also lead to a higher entropic penalty upon binding, potentially decreasing the stability of the ternary complex and increasing the likelihood of off-target effects.

The optimal linker length is therefore a delicate balance that maximizes the stability and productive conformation of the ternary complex.

Quantitative Data on PEG Linker Performance

The following tables summarize representative quantitative data from various studies, illustrating the impact of PEG linker length on key PROTAC performance metrics.

Table 1: Impact of PEG Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| PEG/Alkyl | < 12 | No Degradation | - |

| PEG/Alkyl | 21 | 3 | 96 |

| PEG/Alkyl | 29 | 292 | 76 |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Comparative Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

| Linker | DC₅₀ (nM) [BRD4 Degradation] | Dₘₐₓ (%) [BRD4 Degradation] | PAMPA Permeability (10⁻⁶ cm/s) |

| PEG3 | 55 | 85 | 1.8 |

| PEG4 | 20 | 95 | 1.5 |

| PEG5 | 15 | >98 | 1.3 |

| PEG6 | 30 | 92 | 1.1 |

PAMPA: Parallel Artificial Membrane Permeability Assay.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of PROTACs. Below are methodologies for key experiments cited in PROTAC research.

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

1. Cell Culture and Treatment:

-

Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

4. SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Analysis:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC across an artificial membrane.

1. Plate Preparation:

-

Coat a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.

-

Fill the acceptor plate with buffer.

2. Compound Addition:

-

Dissolve the PROTACs in a suitable buffer and add them to the donor wells of the filter plate.

3. Incubation:

-

Carefully place the donor plate into the acceptor plate.

-

Incubate at room temperature for a defined period (e.g., 4-18 hours).

4. Sample Analysis:

-

After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

The apparent permeability coefficient (Papp) is then calculated.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique for real-time monitoring of the kinetics of ternary complex formation.

1. Immobilization:

-

Immobilize the E3 ligase onto a sensor chip surface using a suitable method like amine coupling.

2. Binary Interaction Analysis:

-

Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (ka, kd, and KDbinary).

-

Flow a series of concentrations of the target protein over a separate channel with immobilized PROTAC-E3 ligase complex to determine its binary binding kinetics.

3. Ternary Interaction Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

-

Flow these solutions over the immobilized E3 ligase surface to determine the kinetic parameters for ternary complex formation (KDternary).

4. Cooperativity Calculation:

-

The cooperativity factor (α) is calculated as the ratio of the binary dissociation constant to the ternary dissociation constant (α = KDbinary / KDternary).

Protocol 4: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.

1. Sample Preparation:

-

Ensure the protein (e.g., E3 ligase) and the titrant (e.g., PROTAC and POI) are in identical, degassed buffers to minimize heats of dilution.

-

Accurately determine the concentrations of all components.

2. ITC Experiment:

-

Load the E3 ligase into the sample cell and the mixture of PROTAC and POI into the syringe.

-

Perform a series of injections of the titrant into the sample cell while monitoring the heat changes.

3. Data Analysis:

-

Integrate the heat-flow peaks to generate a binding isotherm.

-

Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: Western blot experimental workflow.

References

An In-depth Technical Guide to Boc Protection in PEG Linkers

This guide provides a comprehensive overview of the use of tert-Butyloxycarbonyl (Boc) as a protecting group for amine functionalities in Polyethylene Glycol (PEG) linkers. It is intended for researchers, scientists, and professionals in the fields of drug development, bioconjugation, and materials science. This document details the chemistry, experimental protocols, and applications of Boc-protected PEG linkers, supported by quantitative data and visual diagrams.

Core Concepts of Boc Protection in PEGylation

Polyethylene Glycol (PEG) linkers are widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. They can enhance solubility, reduce immunogenicity, and prolong circulation half-life. In many bioconjugation strategies, the terminal functional groups of PEG, such as amines, must be temporarily blocked or "protected" to ensure selective reactions at other sites of the molecule.

The tert-Butyloxycarbonyl (Boc) group is a popular acid-labile protecting group for primary and secondary amines. Its widespread use is due to its ease of introduction, its stability in a wide range of reaction conditions (including basic and nucleophilic environments), and its clean and efficient removal under mild acidic conditions.

Key Characteristics of the Boc Group:

-

Introduction: The Boc group is typically introduced by reacting an amine-terminated PEG with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

-

Stability: It is stable to bases, nucleophiles, and many reducing and oxidizing agents.

-

Cleavage: The Boc group is readily removed by treatment with moderately strong acids, such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and leads to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide, regenerating the free amine.

Quantitative Data: Reaction Conditions and Efficiencies

The efficiency of both the protection and deprotection steps is critical for the successful synthesis of PEGylated conjugates. The following tables summarize typical reaction conditions and reported yields.

Table 1: Typical Conditions for Boc Protection of Amine-Terminated PEG

| Parameter | Condition | Reported Yield | Reference |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | >95% | |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Dioxane | >95% | |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | >95% | |

| Temperature | Room Temperature | >95% | |

| Reaction Time | 4 - 24 hours | >95% |

Table 2: Typical Conditions for Boc Deprotection from PEG Linkers

| Parameter | Condition | Reported Yield | Reference |

| Reagent | Trifluoroacetic Acid (TFA) | >99% | |

| Solvent | Dichloromethane (DCM) | >99% | |

| Concentration | 20-50% TFA in DCM (v/v) | >99% | |

| Temperature | 0°C to Room Temperature | >99% | |

| Reaction Time | 30 minutes - 2 hours | >99% |

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of amine-terminated PEG linkers.

This protocol describes a general procedure for the synthesis of Boc-NH-PEG.

Materials:

-

Amine-terminated PEG (PEG-NH₂)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolve PEG-NH₂ in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add TEA or DIPEA to the solution (typically 1.5-2.0 equivalents relative to the amine).

-

In a separate container, dissolve (Boc)₂O (1.2-1.5 equivalents) in a small amount of anhydrous DCM.

-

Add the (Boc)₂O solution dropwise to the stirring PEG-NH₂ solution at room temperature.

-

Allow the reaction to stir at room temperature for 4 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, wash the organic phase with a mild aqueous acid (e.g., 5% citric acid solution) to remove excess base, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

The resulting Boc-NH-PEG product can be further purified by precipitation in cold diethyl ether or by column chromatography if necessary.

This protocol outlines the removal of the Boc group to regenerate the free amine.

Materials:

-

Boc-NH-PEG

-

Trifluoroacetic Acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolve the Boc-NH-PEG in anhydrous DCM in a round bottom flask under an inert atmosphere.

-

Cool the flask in an ice bath (0°C).

-

Prepare a solution of 20-50% TFA in DCM (v/v) and add it to the stirring PEG solution.

-

Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to 2 hours. Reaction progress can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.

-

Upon completion, the TFA and DCM are typically removed in vacuo. Co-evaporation with additional DCM or toluene may be necessary to remove residual TFA.

-

The resulting PEG-NH₂ salt can be used directly for subsequent conjugation steps or neutralized by dissolving in a suitable buffer or by using a mild base.

-

Purification can be achieved by precipitation in cold diethyl ether to yield the TFA salt of the deprotected PEG amine.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and a general experimental workflow involving Boc-protected PEG linkers.

Caption: Chemical scheme for the Boc protection of an amine-terminated PEG linker.

Caption: Acid-catalyzed deprotection of a Boc-protected PEG linker using TFA.

Caption: General workflow for synthesis using a Boc-protected PEG linker.

Applications in Drug Development and Bioconjugation

The use of Boc-protected PEG linkers is integral to several advanced applications:

-

Multi-step Bioconjugation: When synthesizing complex drug-linker-antibody conjugates, a Boc-protected PEG linker allows for the selective modification of the drug or antibody before the final conjugation step, which involves the deprotected PEG amine.

-

Solid-Phase Peptide Synthesis (SPPS): Boc-protected amino-PEG derivatives are used to attach the initial amino acid to a solid support. The Boc group is removed at each cycle to allow for the coupling of the next amino acid in the sequence.

-

pH-Sensitive Drug Delivery: While the Boc group itself requires strong acid for cleavage, the principle of acid-labile protection is central to designing linkers that release drugs in the acidic microenvironment of tumors or endosomes. More sensitive acid-labile groups are often used for this purpose, but the fundamental workflow is similar to that established with Boc chemistry.

-

Surface Modification: Boc-protected PEG amines are used to functionalize surfaces (e.g., nanoparticles, microarrays). After surface coating, the Boc group can be removed to expose primary amines, which are then available for the covalent attachment of proteins, antibodies, or other ligands.

The Core of Connection: An In-depth Technical Guide to Alkyl/Ether-Based PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting element – the linker. Among the various linker chemotypes, alkyl and ether-based chains are the most prevalently used due to their synthetic tractability and inherent flexibility. This guide provides a comprehensive technical overview of the key features of alkyl/ether-based PROTAC linkers, their impact on PROTAC efficacy, and the experimental methodologies used for their evaluation.

Physicochemical Properties and Their Impact on PROTAC Activity

The linker is not a passive spacer but an active modulator of a PROTAC's physicochemical properties and biological activity. For alkyl/ether-based linkers, several key features are paramount:

-

Length: The length of the linker is a critical determinant of the efficacy of a PROTAC. It dictates the distance and orientation between the POI and the E3 ligase within the ternary complex. An optimal linker length is essential for productive ubiquitination. Linkers that are too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while excessively long linkers might not effectively bring the two proteins into proximity for ubiquitin transfer.[1][2] The ideal length is target-dependent and often requires empirical optimization.[1]

-

Composition (Alkyl vs. Ether/PEG): The composition of the linker significantly influences a PROTAC's properties.

-

Alkyl Chains: These are hydrophobic and provide a high degree of conformational flexibility.[2] While synthetically accessible, their hydrophobicity can sometimes limit the aqueous solubility of the PROTAC.[3]

-

Polyethylene Glycol (PEG) or Ether Chains: The inclusion of ether oxygens increases the hydrophilicity of the linker, which can enhance the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers for this reason. However, PEG linkers may have reduced metabolic stability in vivo compared to their alkyl counterparts.

-

-

Flexibility: The inherent flexibility of alkyl and ether chains allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex. However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.

-

Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands, known as exit vectors, are crucial. The linker's exit vector from the ligand binding pocket influences the relative orientation of the recruited proteins and the stability of the ternary complex.

Quantitative Analysis of Linker Impact on Degradation

The efficacy of a PROTAC is primarily assessed by two quantitative parameters:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

-

Dmax: The maximum percentage of target protein degradation that can be achieved.

The following tables summarize representative data from various studies, illustrating the impact of alkyl/ether linker length and composition on PROTAC performance.

Table 1: Impact of Alkyl/Ether Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)

| Linker Type | Linker Length (atoms) | Degradation Efficacy |

| PEG | 12 | Effective |

| PEG | 16 | More Potent |

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |

| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |

| Rigid (Disubstituted Phenyl) | PROTACs 55-57 | No activity |

Table 4: Comparison of Alkyl vs. PEG Linker Composition on CRBN Degradation

| Linker Composition | Degradation in HEK293T cells |

| Nine-atom alkyl chain | Concentration-dependent decrease |

| Three PEG units | Weak degradation |

Experimental Protocols

The development and characterization of PROTACs with alkyl/ether-based linkers involve a series of key experiments. Detailed methodologies for these are provided below.

General Protocol for Alkyl/Ether Linker Synthesis

The synthesis of bifunctional alkyl/ether linkers typically involves standard organic chemistry reactions to build a chain with orthogonal functional groups at each end, allowing for sequential conjugation to the POI and E3 ligase ligands.

A. Amide Coupling:

This is a common method for attaching the linker to the ligands.

-

Materials:

-

Carboxylic acid-functionalized component (ligand or linker)

-

Amine-functionalized component (ligand or linker)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

-

Procedure:

-

Dissolve the carboxylic acid component in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling reagent and the organic base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add the amine component to the reaction mixture.

-

Stir the reaction at room temperature until completion, typically monitored by LC-MS.

-

Upon completion, the reaction mixture is worked up by dilution with an organic solvent, washed with aqueous solutions to remove reagents and byproducts, and the organic layer is dried and concentrated.

-

The crude product is then purified using techniques such as flash column chromatography or preparative HPLC.

-

B. Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC):

This method offers high efficiency and is often used for the final ligation step.

-

Materials:

-

Alkyne-functionalized component

-

Azide-functionalized component

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

Solvent system (e.g., t-BuOH/H2O or DMF)

-

-

Procedure:

-

Dissolve the alkyne and azide components in the chosen solvent system.

-

Prepare fresh aqueous solutions of sodium ascorbate and copper(II) sulfate.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by LC-MS.

-

Upon completion, the product is isolated through extraction and purified by chromatography.

-

Western Blotting for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.

-

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Normalize the protein amounts, denature the samples, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the resulting dose-response curves.

-

NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay allows for the detection and characterization of the PROTAC-induced ternary complex.

-

Procedure:

-

Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.

-

Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag® fusion protein.

-

PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

-

Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.

-

Visualizing PROTAC Mechanisms and Workflows

Diagrams are invaluable tools for illustrating the complex biological processes and experimental workflows involved in PROTAC research. The following diagrams are generated using the Graphviz DOT language.

Caption: PROTAC Mechanism of Action.

Caption: Iterative workflow for PROTAC development.

Conclusion

Alkyl/ether-based linkers are fundamental components in the design of effective PROTACs. Their length, composition, and flexibility are critical parameters that must be carefully optimized to ensure the formation of a productive ternary complex and subsequent target protein degradation. A thorough understanding of their physicochemical properties, coupled with robust experimental evaluation using the methodologies outlined in this guide, is essential for the successful development of novel protein degraders. The iterative process of design, synthesis, and testing, guided by quantitative data, will continue to drive the advancement of this transformative therapeutic modality.

References

Methodological & Application

Application Notes: Synthesis of PROTACs Using NH-bis(C1-PEG1-Boc)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and proteasomal degradation of the POI.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing NH-bis(C1-PEG1-Boc) as a versatile, Boc-protected, PEG-based linker. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide flexibility for optimal ternary complex formation. The use of a Boc-protecting group allows for a modular and controlled synthetic approach, enabling the sequential attachment of the POI and E3 ligase ligands.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis

Caption: General experimental workflow for PROTAC synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a BRD4-targeting PROTAC, using (+)-JQ1 as the POI ligand and pomalidomide as the E3 ligase ligand, with a linker derived from a precursor analogous to NH-bis(C1-PEG1-Boc).

Materials and Reagents:

-

(+)-JQ1

-

Pomalidomide

-

NH-bis(C1-PEG1-Boc) or analogous Boc-protected amine-PEG linker with a reactive group for coupling to the POI ligand.

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Potassium carbonate (K2CO3)

-

Sodium sulfate (Na2SO4), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Silica gel for column chromatography

-

Reverse-phase HPLC purification system

Step 1: Synthesis of the POI Ligand-Linker Intermediate

This step involves the coupling of the POI ligand, (+)-JQ1, to the Boc-protected PEG linker. The following protocol assumes the use of a bromo-terminated PEG linker for nucleophilic substitution with the phenolic hydroxyl group of (+)-JQ1.

-

To a solution of (+)-JQ1 (1.0 equivalent) in anhydrous DMF, add potassium carbonate (K2CO3, 3.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the bromo-terminated Boc-NH-PEG linker (1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the JQ1-linker intermediate.

Step 2: Boc Deprotection of the JQ1-Linker Intermediate

This step removes the Boc protecting group to reveal a free amine for subsequent coupling to the E3 ligase ligand.

-

Dissolve the JQ1-linker intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.

-

The resulting amine intermediate (as a TFA salt) is used in the next step without further purification.

Step 3: Synthesis of the Final PROTAC

This final step involves the amide coupling of the deprotected JQ1-linker intermediate with the E3 ligase ligand, pomalidomide.

-

To a solution of pomalidomide (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.

-

Add a solution of the amine intermediate from Step 2 (TFA salt, 1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to afford the final PROTAC.

Characterization:

The identity and purity of the final PROTAC should be confirmed by:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm the structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity, which should ideally be >95%.

Data Presentation

The following tables summarize representative data for BRD4-targeting PROTACs synthesized using PEG linkers. The specific values can vary depending on the exact linker length, composition, and the specific cell line used for biological evaluation.

Table 1: Synthesis Yields and Purity

| Step | Intermediate/Product | Typical Yield Range (%) | Typical Purity (%) |

| 1 | JQ1-Linker Intermediate | 50 - 70 | >90 |

| 2 | Deprotected Intermediate | Quantitative (used crude) | - |

| 3 | Final PROTAC (post-HPLC) | 20 - 40 | >95 |

Table 2: Biological Activity of BRD4-Targeting PROTACs with PEG Linkers

| PROTAC Compound | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC A | ~10-12 | MDA-MB-231 | 60 - 100 | >85 |

| PROTAC B | ~13-15 | MDA-MB-231 | 90 - 150 | >75 |

| PROTAC C | ~10-12 | MV4-11 | <1 | >95 |

| PROTAC D | ~10-12 | Burkitt's Lymphoma | <1 | >90 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Conclusion

The use of NH-bis(C1-PEG1-Boc) and similar Boc-protected PEG linkers provides a robust and modular approach for the synthesis of PROTACs. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers in the field of targeted protein degradation. The flexibility of this synthetic strategy allows for the systematic variation of the linker length and composition, which is crucial for the optimization of PROTAC potency and pharmacokinetic properties. The successful synthesis and characterization of these molecules are pivotal for advancing the development of novel therapeutics based on targeted protein degradation.

Application Note and Protocol: Conjugation of Amine-Reactive Ligands with a Bifunctional PEG Linker

This document provides a detailed protocol for the conjugation of ligands containing reactive functional groups (e.g., primary amines) with the bifunctional linker, NH-bis(C1-PEG1-Boc). The protocol is designed for researchers, scientists, and drug development professionals working on the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.

The NH-bis(C1-PEG1-Boc) linker is a short, flexible polyethylene glycol (PEG) spacer with two terminal primary amine groups protected by tert-butyloxycarbonyl (Boc).[1][2] This symmetrical design allows for the potential conjugation of two ligand molecules. The PEG component enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[3][4]

This protocol first describes the deprotection of the Boc groups to expose the reactive primary amines. Subsequently, a general method for conjugating an amine-reactive ligand, exemplified by a ligand activated with an N-hydroxysuccinimide (NHS) ester, is detailed. Finally, methods for the purification and characterization of the resulting conjugate are provided.

Materials and Reagents

| Material/Reagent | Supplier | Notes |

| NH-bis(C1-PEG1-Boc) | Various | Store at -20°C[1] |

| Amine-Reactive Ligand (e.g., NHS-ester) | N/A | Ligand-specific |

| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Corrosive, handle in fume hood |

| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | |

| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | |

| Sodium Bicarbonate Buffer, 0.1 M, pH 8.5 | In-house | |

| Hydroxylamine, 1 M | Sigma-Aldrich | Quenching agent |

| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | Appropriate MWCO |

| HPLC System with SEC and RP columns | Waters, Agilent | For purification and analysis |

| Mass Spectrometer (e.g., ESI-MS) | Sciex, Thermo Fisher | For characterization |

| SDS-PAGE Gels and Reagents | Bio-Rad | For analysis |

Experimental Protocols

Deprotection of NH-bis(C1-PEG1-Boc)

This step involves the removal of the Boc protecting groups from the linker to expose the primary amines, making them available for conjugation. This is typically achieved under acidic conditions.

Procedure:

-

Dissolve NH-bis(C1-PEG1-Boc) in anhydrous dichloromethane (DCM) to a final concentration of 10 mg/mL in a glass vial.

-

Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to confirm the removal of both Boc groups.

-

Upon completion, remove the TFA and DCM under reduced pressure (rotary evaporation).

-

The resulting deprotected linker, NH-bis(C1-PEG1)-NH2, will be in the form of a TFA salt. This can be used directly in the next step or neutralized.

-

For neutralization, dissolve the residue in a minimal amount of DMF and add 2-3 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Conjugation of Deprotected Linker to an NHS-Ester Activated Ligand

This protocol describes the conjugation of the deprotected, amine-functionalized linker to a ligand that has been pre-activated with an NHS ester. The primary amines of the linker will react with the NHS ester to form a stable amide bond.

Procedure:

-

Dissolve the NHS-ester activated ligand in an appropriate anhydrous solvent, such as DMF or DMSO, to a known concentration.

-

Dissolve the deprotected and neutralized NH-bis(C1-PEG1)-NH2 linker in the same solvent.

-

In a clean reaction vial, add the activated ligand solution.

-

Slowly add the linker solution to the activated ligand while stirring. A molar ratio of 2.2:1 (Ligand-NHS : Linker) is recommended to favor the formation of the 2:1 conjugate.

-

If the linker was used as a TFA salt without prior neutralization, add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

-

The reaction can be monitored by HPLC to track the formation of the conjugate and consumption of the starting materials.

Quenching the Reaction:

-

To stop the reaction and quench any unreacted NHS-ester, add a small molecule with a primary amine, such as hydroxylamine or ethanolamine, to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

Purification of the Conjugate

Purification is critical to remove unreacted starting materials and byproducts. The choice of method will depend on the properties of the ligand and the conjugate.

| Purification Method | Principle | Application |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Effective for removing small molecule impurities (e.g., unreacted linker, quenching agent) from a larger protein-ligand conjugate. |

| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Suitable for small molecule or peptide conjugates. Can separate unconjugated ligand from the more polar PEGylated conjugate. |

| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Useful if the conjugation event alters the overall charge of the ligand. |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | A good alternative to IEX for protein conjugates. |

Characterization of the Conjugate

The purified conjugate should be characterized to confirm its identity, purity, and the degree of conjugation.

| Characterization Method | Parameter Measured | Expected Outcome |

| SDS-PAGE | Apparent Molecular Weight | An increase in the apparent molecular weight of a protein ligand after conjugation. |

| Mass Spectrometry (ESI-MS or MALDI-TOF) | Molecular Weight | Confirmation of the exact mass of the conjugate, allowing for determination of the number of linkers per ligand. |

| HPLC (SEC and/or RP) | Purity and Aggregation | A single, sharp peak for the purified conjugate, indicating high purity and absence of aggregation. |

| UV-Vis Spectroscopy | Concentration and Ligand:Linker Ratio | If the ligand has a distinct chromophore, can be used to determine protein concentration and estimate the degree of labeling. |

Diagrams

Caption: Experimental workflow for ligand conjugation.

Caption: Chemical conjugation signaling pathway.

References

Application Notes and Protocols for the Solid-Phase Synthesis of PROTACs using NH-bis(C1-PEG1-Boc)

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of NH-bis(C1-PEG1-Boc)

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism offers a powerful approach to target proteins that have been traditionally considered "undruggable."[1][2][3]

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) based linkers are frequently employed to enhance the aqueous solubility of PROTACs.[1][2]

NH-bis(C1-PEG1-Boc) is a versatile, short-chain PEG linker featuring two primary amine functionalities, each protected by a tert-butyloxycarbonyl (Boc) group. This symmetrical design allows for a modular and controlled approach in solid-phase synthesis, enabling the sequential attachment of the E3 ligase ligand and the POI ligand. The Boc protecting groups are labile to acidic conditions, facilitating their removal at the appropriate synthetic steps.

Principle of Solid-Phase PROTAC Synthesis

Solid-phase synthesis offers a streamlined and efficient methodology for the construction of PROTAC libraries. The general strategy involves the immobilization of one of the PROTAC components, typically the E3 ligase ligand or the POI ligand, onto a solid support (resin). This is followed by the sequential addition of the linker and the other binding moiety. The use of a solid support simplifies purification, as excess reagents and byproducts can be easily removed by washing. This approach allows for the use of excess reagents to drive reactions to completion, improving overall yields.

The synthesis of a PROTAC using NH-bis(C1-PEG1-Boc) on a solid support generally follows these key stages:

-